molecular formula C7H11NO2 B166121 2-Hydroxymethyl-1-carbapenam CAS No. 139748-18-8

2-Hydroxymethyl-1-carbapenam

Cat. No. B166121
M. Wt: 141.17 g/mol
InChI Key: KEPDSXDHKHNILW-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxymethyl-1-carbapenam is a carbapenem antibiotic that has shown promising results in scientific research. This antibiotic has caught the attention of researchers due to its unique structure and mechanism of action.

Mechanism Of Action

The mechanism of action of 2-Hydroxymethyl-1-carbapenam involves inhibition of bacterial cell wall synthesis. This antibiotic binds to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By inhibiting PBPs, 2-Hydroxymethyl-1-carbapenam disrupts the formation of bacterial cell walls, leading to bacterial death.

Biochemical And Physiological Effects

2-Hydroxymethyl-1-carbapenam has been shown to have low toxicity and high stability. This antibiotic has minimal effects on human cells and does not affect normal gut flora. Additionally, 2-Hydroxymethyl-1-carbapenam has a long half-life, allowing for less frequent dosing.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Hydroxymethyl-1-carbapenam in lab experiments is its broad-spectrum activity against various strains of bacteria. Additionally, this antibiotic has low toxicity and high stability, making it a safe and reliable candidate for further research. However, one limitation of using 2-Hydroxymethyl-1-carbapenam in lab experiments is its high cost compared to other antibiotics.

Future Directions

There are several future directions for research on 2-Hydroxymethyl-1-carbapenam. One direction is to study the effectiveness of this antibiotic in treating infections caused by multidrug-resistant bacteria. Additionally, researchers can investigate the potential of 2-Hydroxymethyl-1-carbapenam in combination with other antibiotics to enhance its antibacterial activity. Finally, further research can be conducted to optimize the synthesis method of 2-Hydroxymethyl-1-carbapenam to reduce its cost and increase its availability.
Conclusion
In conclusion, 2-Hydroxymethyl-1-carbapenam is a carbapenem antibiotic that has shown promising results in scientific research. This antibiotic has a unique structure and mechanism of action, making it an attractive candidate for further research. 2-Hydroxymethyl-1-carbapenam has been shown to have low toxicity and high stability, and it is effective against various strains of bacteria, including multidrug-resistant strains. Further research can be conducted to optimize the synthesis method and investigate the potential of this antibiotic in combination with other antibiotics.

Synthesis Methods

The synthesis of 2-Hydroxymethyl-1-carbapenam involves the reaction between imipenem and hydroxymethylamine. This reaction leads to the formation of a carbapenem ring structure with a hydroxymethyl group attached to the nitrogen atom. The resulting compound is 2-Hydroxymethyl-1-carbapenam, which has a unique structure compared to other carbapenem antibiotics.

Scientific Research Applications

2-Hydroxymethyl-1-carbapenam has been extensively studied for its antibacterial activity against various strains of bacteria. Research has shown that this antibiotic is effective against both gram-positive and gram-negative bacteria, including multidrug-resistant strains. Additionally, 2-Hydroxymethyl-1-carbapenam has been shown to have low toxicity and high stability, making it an attractive candidate for further research.

properties

CAS RN

139748-18-8

Product Name

2-Hydroxymethyl-1-carbapenam

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(3R,5S)-3-(hydroxymethyl)-1-azabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C7H11NO2/c9-4-5-1-6-2-7(10)8(6)3-5/h5-6,9H,1-4H2/t5-,6+/m1/s1

InChI Key

KEPDSXDHKHNILW-RITPCOANSA-N

Isomeric SMILES

C1[C@H]2CC(=O)N2C[C@@H]1CO

SMILES

C1C2CC(=O)N2CC1CO

Canonical SMILES

C1C2CC(=O)N2CC1CO

synonyms

2-Hydroxymethyl-1-carbapenam

Origin of Product

United States

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